5-Bromo-2-(4-chlorophenyl)pyrimidine 5-Bromo-2-(4-chlorophenyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 177727-15-0
VCID: VC0063401
InChI: InChI=1S/C10H6BrClN2/c11-8-5-13-10(14-6-8)7-1-3-9(12)4-2-7/h1-6H
SMILES: C1=CC(=CC=C1C2=NC=C(C=N2)Br)Cl
Molecular Formula: C10H6BrClN2
Molecular Weight: 269.526

5-Bromo-2-(4-chlorophenyl)pyrimidine

CAS No.: 177727-15-0

Cat. No.: VC0063401

Molecular Formula: C10H6BrClN2

Molecular Weight: 269.526

* For research use only. Not for human or veterinary use.

5-Bromo-2-(4-chlorophenyl)pyrimidine - 177727-15-0

Specification

CAS No. 177727-15-0
Molecular Formula C10H6BrClN2
Molecular Weight 269.526
IUPAC Name 5-bromo-2-(4-chlorophenyl)pyrimidine
Standard InChI InChI=1S/C10H6BrClN2/c11-8-5-13-10(14-6-8)7-1-3-9(12)4-2-7/h1-6H
Standard InChI Key KXPSCRRPUXNJND-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC=C(C=N2)Br)Cl

Introduction

Chemical Identity and Properties

5-Bromo-2-(4-chlorophenyl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and a 4-chlorophenyl group at the 2-position. This halogenated pyrimidine derivative belongs to a class of compounds with significant importance in pharmaceutical chemistry.

Basic Information

PropertyValue
CAS Number177727-15-0
Molecular FormulaC₁₀H₆BrClN₂
Molecular Weight269.52 g/mol
IUPAC Name5-bromo-2-(4-chlorophenyl)pyrimidine
AppearanceOff-white to beige crystalline powder
Storage ConditionsKeep in dark place, sealed in dry containers at room temperature

Structural Features

The compound consists of a pyrimidine ring with two strategically positioned substituents:

  • A bromine atom at the 5-position of the pyrimidine ring

  • A 4-chlorophenyl group attached at the 2-position of the pyrimidine ring

This structural arrangement contributes to the compound's chemical reactivity, particularly in cross-coupling reactions and nucleophilic substitutions. The presence of halogen substituents (bromine and chlorine) enhances the compound's lipophilicity and affects its interactions with biological targets .

Analytical Characterization

Proper characterization of 5-Bromo-2-(4-chlorophenyl)pyrimidine is essential for confirming its structure and purity. Based on characterization methods used for related compounds, the following analytical techniques are typically employed:

Spectroscopic Analysis

For related compounds in the same structural class, the following spectroscopic data has been reported:

Analytical MethodExpected Characteristics
¹H NMR (400MHz, CDCl₃)Expected signals: δ 8.81 (s, 2H), 8.37 (m, 2H), 7.46 (m, 3H)
Mass SpectrometryExpected [M+H]⁺: approximately 270.98
HPLCTypically used to confirm purity (>95%)

Related Research and Structure-Activity Relationships

Recent research on pyrimidine derivatives highlights the importance of this structural class in medicinal chemistry and drug discovery.

Comparative Analysis with Related Compounds

Several structurally related compounds have been studied for their biological activities, providing insights into the potential properties of 5-Bromo-2-(4-chlorophenyl)pyrimidine:

CompoundStructural DifferenceReported Activity
5-Bromo-2-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidineContains a piperazine linkerPotential antipsychotic and anticancer activities
5-Bromo-2-chloropyrimidineLacks the 4-chlorophenyl groupUsed as a pharmaceutical intermediate
5-(4-Bromo-2-chlorophenyl)pyrimidineDifferent halogen positioningSimilar synthetic utility

Structure-Activity Relationships

Research on pyrimidine derivatives suggests that:

  • The position of halogen substituents significantly affects biological activity

  • The presence of a 4-chlorophenyl group at the 2-position can enhance binding to specific biological targets

  • The bromine at the 5-position serves as an important site for further derivatization

Future Research Directions

Based on current understanding of 5-Bromo-2-(4-chlorophenyl)pyrimidine and related compounds, several promising research directions emerge:

  • Development of improved synthetic methods with higher yields and greater selectivity

  • Systematic exploration of biological activities through in vitro and in vivo screening

  • Structure-activity relationship studies to optimize properties for specific therapeutic applications

  • Investigation of cross-coupling reactions to create libraries of novel derivatives

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